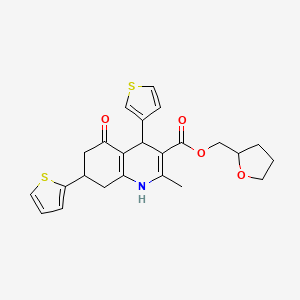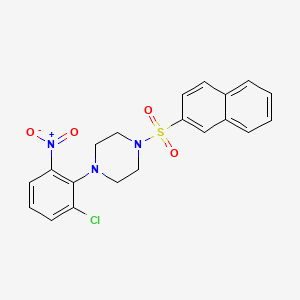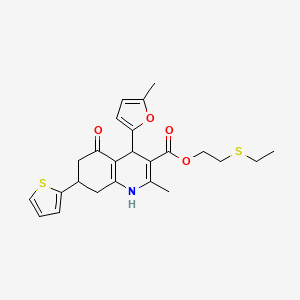![molecular formula C18H20ClN3O4S B3957239 4-(2-chloro-4-nitrophenyl)-2-methyl-1-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3957239.png)
4-(2-chloro-4-nitrophenyl)-2-methyl-1-[(4-methylphenyl)sulfonyl]piperazine
Descripción general
Descripción
4-(2-chloro-4-nitrophenyl)-2-methyl-1-[(4-methylphenyl)sulfonyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities . This particular compound features a piperazine ring substituted with a 2-chloro-4-nitrophenyl group, a 2-methyl group, and a 4-methylphenylsulfonyl group, making it a unique and potentially valuable molecule in various scientific fields.
Métodos De Preparación
The synthesis of 4-(2-chloro-4-nitrophenyl)-2-methyl-1-[(4-methylphenyl)sulfonyl]piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction typically proceeds under basic conditions, such as the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines. Deprotection steps are then carried out to yield the final product .
Análisis De Reacciones Químicas
4-(2-chloro-4-nitrophenyl)-2-methyl-1-[(4-methylphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Substitution Reactions: The nitro and chloro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst (Pd/C).
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Aplicaciones Científicas De Investigación
4-(2-chloro-4-nitrophenyl)-2-methyl-1-[(4-methylphenyl)sulfonyl]piperazine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(2-chloro-4-nitrophenyl)-2-methyl-1-[(4-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound may also inhibit certain enzymes or receptors, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar compounds to 4-(2-chloro-4-nitrophenyl)-2-methyl-1-[(4-methylphenyl)sulfonyl]piperazine include:
2-chloro-4-nitrophenyl-α-D-maltotrioside: A compound with similar nitro and chloro substitutions but different functional groups.
4-chloro-2-nitrophenyl methylcarbamate: Another compound with a nitro and chloro-substituted phenyl ring, used in different applications.
4-(2-chloro-4-nitrophenyl)morpholine: A morpholine derivative with similar substitutions.
Propiedades
IUPAC Name |
4-(2-chloro-4-nitrophenyl)-2-methyl-1-(4-methylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4S/c1-13-3-6-16(7-4-13)27(25,26)21-10-9-20(12-14(21)2)18-8-5-15(22(23)24)11-17(18)19/h3-8,11,14H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOSKEBAPAPKJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)C)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-7-(diethylamino)chromen-2-one](/img/structure/B3957162.png)
![1-(4-BROMOBENZENESULFONYL)-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE](/img/structure/B3957166.png)
![5-[4-(2-FLUOROBENZOYL)PIPERAZIN-1-YL]-N-[(FURAN-2-YL)METHYL]-2-NITROANILINE](/img/structure/B3957169.png)

![2,6-dimethyl-4-{[(phenylsulfonyl)oxy]imino}-2,5-cyclohexadien-1-one](/img/structure/B3957190.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B3957198.png)
![6,7-DIMETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE](/img/structure/B3957199.png)
![N-[(FURAN-2-YL)METHYL]-5-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]-2-NITROANILINE](/img/structure/B3957209.png)

![1-(Furan-2-carbonyl)-3-[4-(4-nitrophenyl)-1,3-thiazol-2-YL]thiourea](/img/structure/B3957218.png)
![2,5-dimethoxybenzaldehyde [3-(2-furylmethyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3957236.png)

![6,8-dichloro-3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B3957250.png)
![2-(3,4-dimethylphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoate](/img/structure/B3957266.png)
